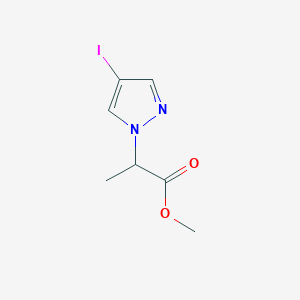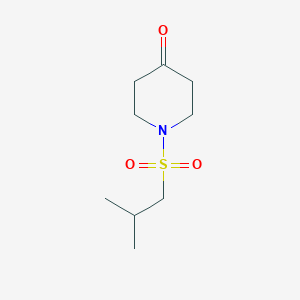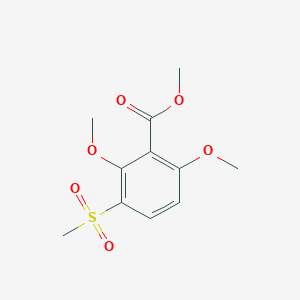![molecular formula C21H24N2O7 B1531458 Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate CAS No. 1123191-91-2](/img/structure/B1531458.png)
Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate
Übersicht
Beschreibung
The compound “Diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate” is a complex organic molecule. It contains functional groups such as ester groups (from the “diethyl propanedioate” part), an acetamido group (from the “2-acetamido” part), and a quinoline group (from the “8-acetyloxyquinolin-3-yl” part). These functional groups suggest that this compound might have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring (quinoline). The presence of these groups would likely result in a highly polar molecule with potential for hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, it would likely be soluble in polar solvents due to its polar functional groups. Its melting and boiling points would likely be relatively high due to the presence of multiple polar groups and potential for hydrogen bonding .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity and Quantitative Structure-Activity Relationships
A study conducted by Werbel et al. (1986) explored the antimalarial activity of a series of compounds including those with structures related to diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate. The study focused on understanding the relationship between the structure of these compounds and their antimalarial potency against Plasmodium berghei in mice. The research indicated that the potency was correlated with specific structural properties like the size and electron donation capacity of phenyl ring substituents. This led to the consideration of clinical trials for these compounds due to their promising properties including excellent activity against resistant strains of parasites and favorable pharmacokinetic properties (Werbel et al., 1986).
Structural Analysis and Properties in Chemistry
The structural aspects of compounds similar to diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate have been studied for their unique properties and interactions. Karmakar et al. (2007) investigated two amide-containing isoquinoline derivatives, focusing on their interaction with acids and their ability to form gels or crystalline solids. This study highlighted the importance of the structural composition of these compounds and their potential applications based on their physical and chemical properties, such as fluorescence emission and crystal structure formation (Karmakar et al., 2007).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
diethyl 2-acetamido-2-[(8-acetyloxyquinolin-3-yl)methyl]propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O7/c1-5-28-19(26)21(23-13(3)24,20(27)29-6-2)11-15-10-16-8-7-9-17(30-14(4)25)18(16)22-12-15/h7-10,12H,5-6,11H2,1-4H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZOWFYKPATUTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CN=C2C(=C1)C=CC=C2OC(=O)C)(C(=O)OCC)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(E)-2-phenylethenyl]piperidine hydrochloride](/img/structure/B1531376.png)
![3-[(Oxan-2-yl)methyl]pyrrolidine hydrochloride](/img/structure/B1531378.png)



![3-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531386.png)
![{3-[1-(but-3-en-1-yl)-1H-pyrazol-4-yl]propyl}(methyl)amine](/img/structure/B1531387.png)

![2-[1-(pyrazin-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531389.png)
![S [2-(3-Aminopyrrolidin-1-yl)-2-oxo-ethyl]carbamic acid benzyl ester hydrochloride](/img/structure/B1531390.png)

![tert-butyl 5-(6-(pyridin-4-yl)pyridazin-3-yl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1531396.png)

![3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1531398.png)